Cas no 852376-45-5 (N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-Ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a specialized heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core with methoxyphenyl and ethoxyphenyl substituents. Its molecular structure incorporates a sulfanylacetamide linkage, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of both methoxy and ethoxy groups may contribute to improved solubility and bioavailability, while the triazolopyridazine scaffold is known for its bioactivity in medicinal chemistry. This compound is of interest for research in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents, due to its structural complexity and functional group versatility.
N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
852376-45-5 structure
Product Name:N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:852376-45-5
MF:C22H21N5O3S
MW:435.498842954636
CID:6025982
PubChem ID:16825143
Update Time:2025-10-28

N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • Acetamide, N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
    • 852376-45-5
    • AKOS024595426
    • SR-01000135550-1
    • N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
    • F0676-0635
    • SR-01000135550
    • N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • Inchi: 1S/C22H21N5O3S/c1-3-30-18-10-6-16(7-11-18)23-20(28)14-31-21-13-12-19-24-25-22(27(19)26-21)15-4-8-17(29-2)9-5-15/h4-13H,3,14H2,1-2H3,(H,23,28)
    • InChI Key: JBWJTUZOEVJCIV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OCC)C=C1)(=O)CSC1=NN2C(C3=CC=C(OC)C=C3)=NN=C2C=C1

Computed Properties

  • Exact Mass: 435.13651072g/mol
  • Monoisotopic Mass: 435.13651072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 12.21±0.70(Predicted)

N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(4-ethoxyphenyl)-2-{3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

Compound CAS No. 852376-45-5: N-(4-Ethoxyphenyl)-2-{3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide

The compound with CAS No. 852376-45-5, named N-(4-Ethoxyphenyl)-2-{3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and potential applications in pharmaceutical and agrochemical industries. The molecule's structure is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring system, which is a fused bicyclic structure combining a triazole and pyridazine moiety. This unique structural feature contributes to the compound's stability and reactivity.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The 1,2,4-triazolo[4,3-b]pyridazine core has been shown to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities in preclinical models. For instance, researchers have reported that derivatives of this core can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be a promising lead for developing novel anti-inflammatory agents.

The substituents attached to the triazolo-pyridazine ring further enhance the compound's functional properties. The sulfanyl (thioether) group at position 6 of the triazolo-pyridazine ring plays a critical role in modulating the molecule's electronic properties and bioavailability. Additionally, the presence of an ethoxyphenyl group at position 1 of the acetamide moiety introduces hydrophilic characteristics, which may improve the compound's solubility and absorption in biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and metabolism of such complex molecules more accurately. Using molecular docking studies, scientists have identified potential binding sites for this compound on various therapeutic targets, including protein kinases and G-protein coupled receptors (GPCRs). These insights are crucial for designing more effective drug candidates with improved pharmacokinetic profiles.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the triazolo-pyridazine ring through a [1+1+1] cycloaddition reaction and subsequent functionalization to introduce the ethoxyphenyl and methoxyphenyl substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields.

From an environmental perspective, understanding the ecotoxicological profile of this compound is essential for its safe handling and application. Recent studies have evaluated its potential impact on aquatic organisms using bioassays with zebrafish embryos and algae. Results indicate that at concentrations relevant to pharmaceutical applications, the compound exhibits low toxicity to non-target species.

In conclusion, CAS No. 852376-45-5 represents a cutting-edge example of how modern organic chemistry can yield molecules with intricate structures and diverse biological activities. Its unique combination of a triazolo-pyridazine core with strategically placed substituents positions it as a valuable tool in drug discovery research. As ongoing studies continue to unravel its full potential, this compound holds promise for advancing treatments in areas such as inflammation management and oncology.

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